molecular formula C14H14N2 B14549742 3H-Pyrrolo[2,3-c]quinoline, 1,2,4-trimethyl- CAS No. 61760-51-8

3H-Pyrrolo[2,3-c]quinoline, 1,2,4-trimethyl-

Cat. No.: B14549742
CAS No.: 61760-51-8
M. Wt: 210.27 g/mol
InChI Key: RBQQPOPRQMYVHX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3H-Pyrrolo[2,3-c]quinoline, 1,2,4-trimethyl- is a heterocyclic compound that has garnered significant interest due to its unique structure and potential applications in various fields. This compound belongs to the class of pyrroloquinolines, which are known for their diverse biological activities and utility in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3H-Pyrrolo[2,3-c]quinoline, 1,2,4-trimethyl- can be achieved through several methods. One common approach involves the annulation of the pyridine ring in the final step of the synthesis. This method typically employs the Pictet–Spengler reaction, followed by cyclization and oxidation . Another method involves the regioselective ring expansion followed by an H-shift of 3-ylidene oxindoles, which provides a convenient synthesis of N-substituted and unsubstituted pyrroloquinolines under mild reaction conditions .

Industrial Production Methods: Industrial production of 3H-Pyrrolo[2,3-c]quinoline, 1,2,4-trimethyl- is not extensively documented. the methods mentioned above can be scaled up for industrial applications, provided that the reaction conditions are optimized for larger-scale synthesis.

Chemical Reactions Analysis

Types of Reactions: 3H-Pyrrolo[2,3-c]quinoline, 1,2,4-trimethyl- undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. The Barton–Zard reaction is one notable method used to form the pyrrole fragment in the preparation of this compound .

Common Reagents and Conditions: Common reagents used in the synthesis and reactions of 3H-Pyrrolo[2,3-c]quinoline, 1,2,4-trimethyl- include palladium catalysts, KOtBu, and DDQ (2,3-dichloro-5,6-dicyano-1,4-benzoquinone) . These reagents facilitate the formation of the desired pyrroloquinoline structure under specific conditions.

Major Products Formed: The major products formed from the reactions of 3H-Pyrrolo[2,3-c]quinoline, 1,2,4-trimethyl- depend on the specific reaction conditions and reagents used. For example, the Barton–Zard reaction yields 2-chloro-5-methyl-3-phenyl-3H-pyrrolo[2,3-c]quinoline .

Mechanism of Action

The mechanism of action of 3H-Pyrrolo[2,3-c]quinoline, 1,2,4-trimethyl- involves its interaction with specific molecular targets and pathways. For instance, its ability to inhibit acetylcholinesterase suggests that it interacts with the enzyme’s active site, preventing the breakdown of acetylcholine . This interaction can lead to increased levels of acetylcholine in the synaptic cleft, enhancing cholinergic transmission.

Comparison with Similar Compounds

Similar Compounds: Similar compounds to 3H-Pyrrolo[2,3-c]quinoline, 1,2,4-trimethyl- include other pyrroloquinoline derivatives such as marinoquinolines and pyonitrins . These compounds share the pyrroloquinoline core structure but differ in their substituents and specific biological activities.

Uniqueness: What sets 3H-Pyrrolo[2,3-c]quinoline, 1,2,4-trimethyl- apart from its analogs is its specific substitution pattern, which can influence its biological activity and chemical reactivity. The presence of the 1,2,4-trimethyl groups may enhance its stability and interaction with certain molecular targets, making it a valuable compound for further research and development.

Properties

CAS No.

61760-51-8

Molecular Formula

C14H14N2

Molecular Weight

210.27 g/mol

IUPAC Name

1,2,4-trimethyl-3H-pyrrolo[2,3-c]quinoline

InChI

InChI=1S/C14H14N2/c1-8-9(2)16-14-10(3)15-12-7-5-4-6-11(12)13(8)14/h4-7,16H,1-3H3

InChI Key

RBQQPOPRQMYVHX-UHFFFAOYSA-N

Canonical SMILES

CC1=C(NC2=C1C3=CC=CC=C3N=C2C)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.